N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol acetamide derivatives, characterized by a triazole core substituted with a 4-ethoxyphenyl group at position 4 and a pyridin-3-yl moiety at position 3.
Properties
Molecular Formula |
C23H26N6O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H26N6O2S/c1-5-31-19-10-8-18(9-11-19)29-21(17-7-6-12-25-13-17)27-28-22(29)32-14-20(30)26-23(4,15-24)16(2)3/h6-13,16H,5,14H2,1-4H3,(H,26,30) |
InChI Key |
WKBWKIVQFDLLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a distinctive structural framework that includes a triazole ring and various functional groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N6O2S, with a molecular weight of approximately 450.6 g/mol. The IUPAC name describes its intricate structure, highlighting the presence of multiple functional groups that are likely to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O2S |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is posited to stem from its interaction with various biological targets. Compounds containing triazole rings have been shown to exhibit antifungal and anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways. Specifically, the triazole moiety may interfere with the synthesis of nucleic acids or proteins in pathogenic organisms or cancer cells.
Biological Activity Studies
Recent studies have explored the pharmacological potential of similar compounds and their derivatives. For instance:
- Anticancer Activity : Quinazoline derivatives have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique combination of a triazole and sulfanyl group in this compound may enhance these effects.
- Antimicrobial Properties : Research indicates that compounds with similar structural features can exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Quinazoline Derivatives : A study published in Medicinal Chemistry highlighted that quinazoline derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The derivatives were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Triazole Compounds : Research focusing on triazole compounds has revealed their efficacy against fungal infections like Candida albicans. These studies suggest that modifications to the triazole structure can significantly impact antifungal potency.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is critical for assessing its therapeutic viability. Preliminary studies indicate that similar compounds undergo significant metabolic transformations, which can affect their bioavailability and toxicity profiles.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and biological activities of closely related compounds:
Key Observations:
- The pyridin-3-yl substituent at position 5 is shared with VUAA-1 but differs from OLC-12 (4-pyridinyl), which may alter interaction with aromatic residues in target proteins .
- Acetamide Side Chain: The 1-cyano-1,2-dimethylpropyl group introduces a sterically hindered, electron-withdrawing moiety, contrasting with the simpler aryl groups in VUAA-1 (4-ethylphenyl) or anti-exudative analogs (N-aryl). This could influence metabolic stability or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
